2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate
CAS No.: 887354-40-7
Cat. No.: VC20775798
Molecular Formula: C16H16Cl2O3S2
Molecular Weight: 391.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887354-40-7 |
|---|---|
| Molecular Formula | C16H16Cl2O3S2 |
| Molecular Weight | 391.3 g/mol |
| IUPAC Name | 1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene |
| Standard InChI | InChI=1S/C16H16Cl2O3S2/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3 |
| Standard InChI Key | ALGOTCPFHQNRFO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)SCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | CS(=O)(=O)SCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Introduction
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate, also known by its CAS number 887354-40-7, is a chemical compound characterized by a unique structure that includes a methanethiosulfonate group. This compound has garnered attention in the field of biochemical research, particularly for its applications in proteomics and related studies.
Synthesis and Chemical Reactions
The synthesis of 2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate typically involves multi-step organic reactions that may include the following general steps:
-
Formation of the Dichlorobenzyloxy Group: The starting material undergoes chlorination to introduce the dichloro substituents on the benzene ring.
-
Methanethiosulfonate Attachment: The methanethiosulfonate group is then introduced via nucleophilic substitution or other coupling reactions.
-
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for research applications.
Applications in Research
This compound is primarily utilized in proteomics research, where it serves as a reagent for labeling sulfhydryl groups in proteins. This labeling is crucial for studying protein interactions and modifications.
Key Applications:
-
Proteomic Studies: Used to tag specific proteins for analysis.
-
Biochemical Research: Investigates protein dynamics and interactions.
Safety and Handling
As with many chemical compounds, appropriate safety measures should be taken when handling 2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate:
-
Personal Protective Equipment (PPE): Gloves, goggles, and lab coats should be worn.
-
Storage Conditions: Store in a cool, dry place away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume